Structural Uniqueness: Dual Sulfonamide Architecture with Cyclopropylsulfonyl Capping vs. Mono-Sulfonamide and N-Aryl Analogs
The target compound possesses a dual sulfonamide architecture (quinoline-8-sulfonamide on one terminus and cyclopropylsulfonamide on the piperidine nitrogen) that distinguishes it from virtually all published quinoline-8-sulfonamide analogs [1]. In the NPP inhibitor series reported by Al-Rashida et al., all 22 compounds (3a–3v) are mono-sulfonamide derivatives bearing simple alkyl, cycloalkyl, or aryl substituents directly on the sulfonamide nitrogen [1]. The cyclopropylsulfonyl cap introduces an additional H-bond acceptor (sulfonyl oxygen) and a compact, metabolically stable cycloalkyl group that is absent in N-aryl or N-benzyl analogs. The dimethylsulfamoyl analog (N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}quinoline-8-sulfonamide) differs by replacing the cyclopropyl group with dimethylamino, altering both the steric bulk and electronic character of the cap . This dual sulfonamide motif creates a uniquely balanced polarity profile (cLogP = 2.25; tPSA = 82.71) [2] that may confer differential solubility, permeability, and protein binding characteristics compared to mono-sulfonamide congeners.
| Evidence Dimension | Number of sulfonamide moieties and N-cap identity |
|---|---|
| Target Compound Data | Dual sulfonamide (quinoline-8-sulfonamide + cyclopropylsulfonamide); cLogP = 2.25; tPSA = 82.71 [2] |
| Comparator Or Baseline | Mono-sulfonamide NPP inhibitors (3a–3v): single sulfonamide with N-alkyl/aryl substituent [1]; Dimethylsulfamoyl analog: dual sulfonamide with N-dimethylsulfamoyl cap |
| Quantified Difference | Target compound has 100% more sulfonamide groups than mono-sulfonamide series; cyclopropyl cap vs. dimethylsulfamoyl (ΔMW ≈ +20 Da; altered H-bond acceptor geometry) |
| Conditions | Structural analysis based on published compound libraries and computational predictions |
Why This Matters
The dual sulfonamide motif may confer distinct target engagement profiles and physicochemical properties that make this compound a unique screening candidate compared to the widely explored mono-sulfonamide quinoline series.
- [1] Pursing Quinoline-8-Sulfonamide derivatives for the identification of potent NPPs inhibitors. Results in Chemistry. 2025;17:102556. View Source
- [2] Sildrug Database. cLogP and tPSA Data for C18H23N3O4S2. View Source
